![molecular formula C13H15ClN2O3S B2872460 3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methylbenzenesulfonamide CAS No. 1903123-76-1](/img/structure/B2872460.png)
3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methylbenzenesulfonamide, also known as Linsitinib, is a small molecule inhibitor that targets insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (IR). Linsitinib has been found to have potential in the treatment of cancer due to its ability to inhibit tumor growth and metastasis.
Aplicaciones Científicas De Investigación
DNA Binding and Anticancer Activity
Studies on mixed-ligand copper(II)-sulfonamide complexes, including derivatives similar to "3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methylbenzenesulfonamide," have shown significant effects on DNA binding, cleavage, genotoxicity, and anticancer activity. These complexes demonstrate how variations in the sulfonamide derivative can influence DNA interaction and cellular response, leading to apoptosis in tumor cells. Such findings highlight the potential of sulfonamide derivatives in the development of anticancer therapies (González-Álvarez et al., 2013).
Carbonic Anhydrase Inhibitors
Research into primary sulfonamide groups, including those similar in structure to "3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methylbenzenesulfonamide," has yielded novel classes of carbonic anhydrase inhibitors. These inhibitors have shown strong activity against therapeutically relevant human carbonic anhydrases, which are significant for their roles in various physiological functions and diseases, including glaucoma, epilepsy, and cancer (Sapegin et al., 2018).
Propiedades
IUPAC Name |
3-chloro-4-methyl-N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3S/c1-10-4-5-12(7-13(10)14)20(17,18)16-6-2-3-11-8-15-19-9-11/h4-5,7-9,16H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMCHWXWXJHPEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCCC2=CON=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methylbenzenesulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.